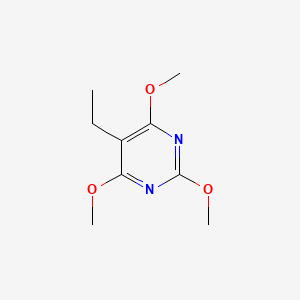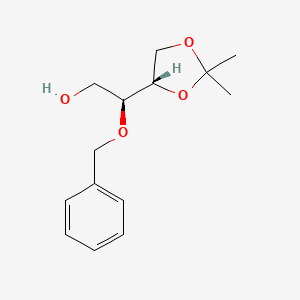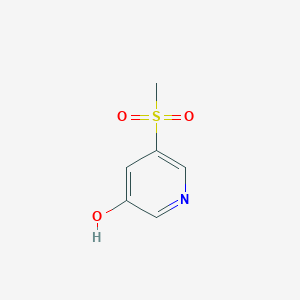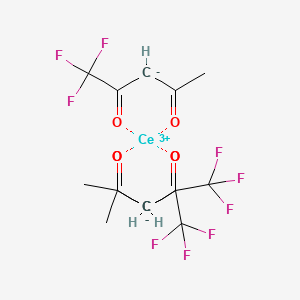
Cerium(III)trifluoroacetylacetonatehydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(III)trifluoroacetylacetonatehydrate is an organometallic compound with the molecular formula Ce(CF₃COCHCOCH₃)₃•xH₂O. It is known for its yellow crystalline appearance and is used in various scientific and industrial applications .
Métodos De Preparación
Cerium(III)trifluoroacetylacetonatehydrate can be synthesized through the reaction of cerium(III) nitrate with trifluoroacetylacetone in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound .
Análisis De Reacciones Químicas
Cerium(III)trifluoroacetylacetonatehydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cerium(IV) compounds under specific conditions.
Reduction: The compound can be reduced back to cerium(III) from cerium(IV).
Substitution: It can participate in substitution reactions where the trifluoroacetylacetonate ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Aplicaciones Científicas De Investigación
Cerium(III)trifluoroacetylacetonatehydrate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, including thin films and coatings for electronic devices
Mecanismo De Acción
The mechanism of action of Cerium(III)trifluoroacetylacetonatehydrate involves its ability to interact with various molecular targets. The compound can act as a catalyst by facilitating the transfer of electrons in redox reactions. The presence of cerium in the +3 oxidation state allows it to participate in redox cycling, which is crucial for its catalytic activity. The pathways involved in its mechanism of action depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Cerium(III)trifluoroacetylacetonatehydrate can be compared with other similar compounds, such as:
Cerium(IV)trifluoroacetylacetonate: This compound contains cerium in the +4 oxidation state and exhibits different reactivity and applications.
Ytterbium(III)hexafluoroacetylacetonate: Similar to this compound, but with ytterbium as the central metal.
Neodymium(III)trifluoroacetylacetonate: Another similar compound with neodymium as the central metal. The uniqueness of this compound lies in its specific reactivity and applications, particularly in catalysis and material science
Propiedades
Fórmula molecular |
C15H12CeF9O6 |
|---|---|
Peso molecular |
599.35 g/mol |
Nombre IUPAC |
cerium(3+);1,1,1-trifluoropentane-2,4-dione |
InChI |
InChI=1S/3C5H4F3O2.Ce/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H,1H3;/q3*-1;+3 |
Clave InChI |
ZNKVZOKEDDULSG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


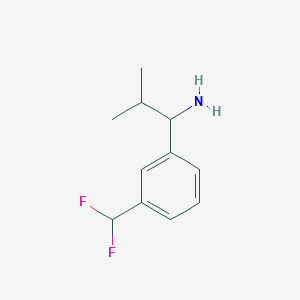
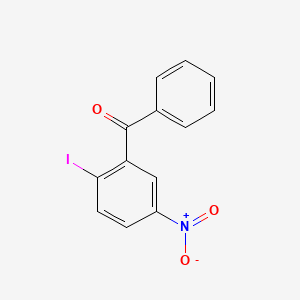
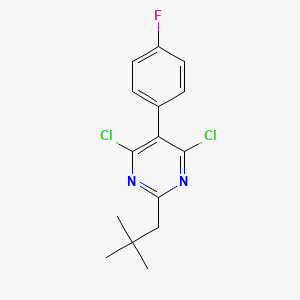
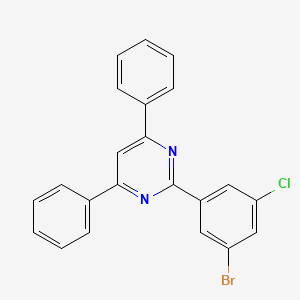
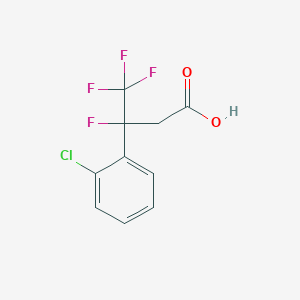
![[(2R,3S,5R)-3-butanoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butanoate](/img/structure/B15246345.png)

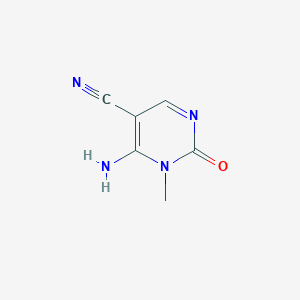

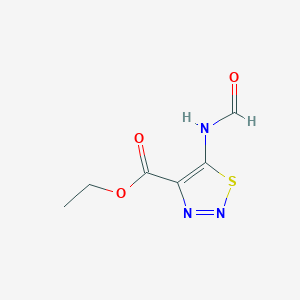
![6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B15246370.png)
